molecular formula C17H15NO3 B2663715 2-Benzyl-3-oxo-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid CAS No. 1706418-98-5

2-Benzyl-3-oxo-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid

Katalognummer: B2663715
CAS-Nummer: 1706418-98-5
Molekulargewicht: 281.311
InChI-Schlüssel: FHOGQZYORXROGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydroisoquinolines (THIQ) are a class of compounds that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . They are key moieties present in various natural, synthetic, and semi-synthetic chemical building blocks .


Synthesis Analysis

The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, which are structurally similar to the compound you’re asking about, has been achieved through the Biginelli reaction . This involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .


Chemical Reactions Analysis

The Biginelli reaction was the first multicomponent reaction introduced for 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis from the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea .

Wissenschaftliche Forschungsanwendungen

NMDA Receptor Antagonism

Research has shown that derivatives of 2-carboxy-1,2,3,4-tetrahydroquinoline, related to kynurenic acid, exhibit antagonist activity at the glycine site on the NMDA receptor. These findings suggest their potential for development into therapeutic agents targeting neurological disorders associated with NMDA receptor dysfunction (Carling et al., 1992).

Aggregation-Enhanced Emission

Studies on 1,8-naphthalimide based compounds, which include structural elements related to 2-Benzyl-3-oxo-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid, have demonstrated aggregation-enhanced emission properties. These findings have implications for the development of new materials for optoelectronic applications (Srivastava et al., 2016).

Synthetic Methodologies

Research into the synthetic applications of cyclic amines like 1,2,3,4-tetrahydroisoquinoline with 2-(2-oxoethyl)malonates under catalytic conditions highlights the potential of these methodologies in constructing complex molecules. Such studies contribute to the advancement of synthetic organic chemistry and the development of new pharmaceuticals (Zhu et al., 2018).

Antiallergic Activity

Research on derivatives of quinoline-2-carboxylic acids indicates their potential in developing antiallergic compounds. Modifications to the core structure have been found to significantly influence their activity, providing valuable insights into the design of new antiallergic agents (Erickson et al., 1978).

Anticancer Applications

Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been explored for their anticancer properties. These compounds, including variations of the core structure , have been evaluated against various cancer cell lines, indicating their potential as anticancer agents (Redda et al., 2010).

Safety and Hazards

While specific safety and hazard information for “2-Benzyl-3-oxo-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, a similar compound, (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, is classified as an eye irritant and skin irritant .

Zukünftige Richtungen

The THIQ heterocyclic scaffold has attracted numerous researchers for its synthesis via various chemical methods due to its importance in biomedical and pharmaceutical industries . Future research may focus on developing novel THIQ analogs with potent biological activity .

Eigenschaften

IUPAC Name

2-benzyl-3-oxo-1,4-dihydroisoquinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-15-10-13-8-4-5-9-14(13)16(17(20)21)18(15)11-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOGQZYORXROGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N(C1=O)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.